molecular formula C8H21NOSi B101286 2-triethylsilyloxyethanamine CAS No. 18419-91-5

2-triethylsilyloxyethanamine

Cat. No.: B101286
CAS No.: 18419-91-5
M. Wt: 175.34 g/mol
InChI Key: QWJDPMAYVKTBPI-UHFFFAOYSA-N
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Description

2-triethylsilyloxyethanamine is an organic compound with the molecular formula C8H21NOSi. It is a derivative of ethanamine where the hydrogen atom of the hydroxyl group is replaced by a triethylsilyl group. This compound is known for its applications in organic synthesis, particularly as a protecting group for amines and alcohols due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-triethylsilyloxyethanamine typically involves the reaction of ethanamine with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethylsilyl chloride. The general reaction scheme is as follows:

C2H5NH2+(C2H5)3SiClC2H5NH2Si(C2H5)3+HCl\text{C2H5NH2} + \text{(C2H5)3SiCl} \rightarrow \text{C2H5NH2Si(C2H5)3} + \text{HCl} C2H5NH2+(C2H5)3SiCl→C2H5NH2Si(C2H5)3+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran to facilitate the mixing of reactants and to control the reaction temperature .

Chemical Reactions Analysis

Types of Reactions: 2-triethylsilyloxyethanamine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can undergo nucleophilic substitution reactions where the triethylsilyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted ethanamines .

Scientific Research Applications

2-triethylsilyloxyethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-triethylsilyloxyethanamine involves the formation of a stable silyl ether linkage, which protects the functional groups from unwanted reactions during synthesis. The triethylsilyl group can be removed under mild acidic or basic conditions, revealing the original functional group for further reactions. This stability and ease of removal make it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

    2-(Trimethylsilyloxy)ethanamine: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.

    2-(Dimethylamino)ethanol, TMS derivative: Another silyl-protected compound used in organic synthesis.

Uniqueness: 2-triethylsilyloxyethanamine is unique due to its larger triethylsilyl group, which provides greater steric hindrance and stability compared to smaller silyl groups. This makes it particularly useful in protecting sterically hindered functional groups .

Properties

CAS No.

18419-91-5

Molecular Formula

C8H21NOSi

Molecular Weight

175.34 g/mol

IUPAC Name

2-triethylsilyloxyethanamine

InChI

InChI=1S/C8H21NOSi/c1-4-11(5-2,6-3)10-8-7-9/h4-9H2,1-3H3

InChI Key

QWJDPMAYVKTBPI-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)OCCN

Canonical SMILES

CC[Si](CC)(CC)OCCN

18419-91-5

Synonyms

2-[(Triethylsilyl)oxy]ethanamine

Origin of Product

United States

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